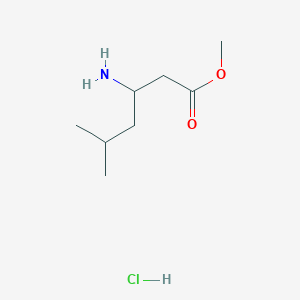
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers (3A4HCPAC) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a cyclic organic compound composed of three nitrogen atoms, four oxygen atoms, one carbon atom, and one carboxylic acid group. It is a mixture of two diastereomers, which are stereoisomers that are not mirror images of each other. This compound has been studied for its potential applications in synthetic organic chemistry, biochemistry, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of biologically active compounds, such as polyketides, terpenes, and other natural products. It has also been used in the synthesis of drugs, such as antifungal agents and antivirals. In addition, it has been studied for its potential applications in the synthesis of polymers and other materials.
Wirkmechanismus
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers has been studied for its potential applications in a variety of scientific fields. Its mechanism of action is not fully understood, but it is believed to involve the formation of a reactive intermediate, which can then undergo various reactions. It is believed that the reactive intermediate can react with other molecules to form new compounds, which can then be used in various applications.
Biochemical and Physiological Effects
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers has been studied for its potential applications in a variety of scientific fields. Its biochemical and physiological effects are not fully understood, but it is believed to have potential applications in the treatment of various diseases. It has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its potential to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers has several advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability, which makes it an ideal starting material for a variety of synthetic organic chemistry experiments. However, it is also sensitive to light and air, which can limit its use in certain experiments. In addition, it is a mixture of two diastereomers, which can make it difficult to isolate and purify the desired compound.
Zukünftige Richtungen
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers has potential applications in a variety of scientific fields. Future research could focus on further exploring its potential to inhibit the growth of certain bacteria and fungi, as well as its potential to reduce inflammation and pain. Additionally, future research could focus on further exploring its potential applications in the synthesis of drugs, polymers, and other materials. Finally, future research could focus on further exploring its potential applications in the synthesis of biologically active compounds, such as polyketides, terpenes, and other natural products.
Synthesemethoden
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers can be synthesized by a variety of methods. One method involves the reaction of 4-hydroxycyclopent-2-enone with isocyanic acid in the presence of a base. This reaction yields a mixture of two diastereomers of 3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers. Another method involves the reaction of ethyl cyanoacetate with 4-hydroxycyclopent-2-enone in the presence of a base. This reaction yields a single diastereomer of 3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-4-hydroxycyclopentane-1-carboxylic acid involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "Sodium azide", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with sodium azide in the presence of sodium borohydride to form a mixture of diastereomers of 3-azido-4-hydroxycyclopentanone.", "Step 2: The mixture of diastereomers is then treated with chloroacetic acid and sodium hydroxide to form a mixture of diastereomers of 3-azido-4-hydroxycyclopentane-1-carboxylic acid.", "Step 3: The mixture of diastereomers is then separated using column chromatography to obtain the desired product, 3-azido-4-hydroxycyclopentane-1-carboxylic acid, mixture of diastereomers.", "Step 4: The product is then purified using recrystallization with a solvent mixture of ethyl acetate and methanol, followed by washing with water and drying to obtain the final product." ] } | |
CAS-Nummer |
1824211-09-7 |
Produktname |
3-azido-4-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers |
Molekularformel |
C6H9N3O3 |
Molekulargewicht |
171.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



